Sufentanil citrate
Description
Historical Context of Discovery and Development in Opioid Analogue Research
The lineage of sufentanil citrate (B86180) is intrinsically linked to the pioneering work on synthetic opioids, particularly the development of fentanyl.
The journey of sufentanil citrate began with the synthesis of fentanyl by Dr. Paul Janssen and his team at Janssen Pharmaceutica in 1959. news-medical.netpensoft.netfrontiersin.orgnih.govnih.gov Fentanyl, itself a potent synthetic opioid derived from meperidine, offered significantly enhanced analgesic properties compared to morphine. frontiersin.orgnih.govnih.gov Following the clinical success and widespread adoption of fentanyl, research efforts intensified to develop analogues with potentially improved or modified pharmacological profiles. pensoft.net This led to the creation of a series of N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a class of compounds that includes sufentanil, alfentanil, lofentanil, and remifentanil. news-medical.netpensoft.netfrontiersin.orgnih.govscielo.org.mxunodc.orgnih.govchildrensmercy.org Sufentanil emerged as a key development within this series, recognized for its remarkable potency and selective action on μ-opioid receptors. scielo.org.mxfrontiersin.orggoogle.compainphysicianjournal.com
The synthesis of sufentanil was achieved in 1974 by Janssen. pensoft.netfrontiersin.orgnih.govunodc.orgnih.govfrontiersin.orggoogle.comussc.govpnnl.gov This marked a significant milestone in the development of ultra-potent opioid analgesics. The compound was later introduced for human anesthesia in 1981, underscoring its transition from laboratory synthesis to clinical application. frontiersin.org Janssen Pharmaceutica had patented a series of highly potent fentanyl derivatives, including sufentanil, during the 1970s, reflecting a concentrated research effort in this area. frontiersin.orgnih.gov The development of these analogues was partly driven by the increasing use of fentanyl and the desire to explore compounds with varying pharmacokinetic and pharmacodynamic properties. pensoft.net
Positioning within Contemporary Opioid Research Landscape
In the current landscape of opioid research, this compound is distinguished by its exceptional potency and its utility as a pharmacological probe.
This compound is characterized as a highly potent synthetic opioid and a specific μ-opioid receptor agonist. nih.govfrontiersin.orgpainphysicianjournal.com Its affinity for μ-opioid receptors is notably higher than for delta (δ) or kappa (κ) receptors, often exceeding them by an order of magnitude. painphysicianjournal.comnih.gov In preclinical studies, sufentanil has demonstrated approximately 8–10 times greater potency than fentanyl when administered systemically. oup.comdrugbank.com Furthermore, its binding affinity for μ-opioid receptors has been shown to correlate strongly with its analgesic potency in vivo, confirming its role as a marker for these critical receptors in pain modulation. nih.gov Research using radiolabeled sufentanil ([³H]sufentanil) has proven superior for studying μ-opioid receptor binding due to its favorable ratio of stereospecific to non-specific binding and a relatively slow dissociation rate, allowing for more accurate estimations of receptor density. nih.gov It is recognized as a high-efficacy agonist at the μ-opioid receptor, eliciting a robust pharmacological response. acs.org
Academic research involving this compound has seen a steady increase, particularly in the field of anesthesiology, as indicated by bibliometric analyses. frontiersin.orgnih.govresearchgate.net These studies reveal that current research predominantly focuses on the application scope, modes of administration, and advantages of sufentanil, as well as its combined effects with other pharmacological agents. nih.govresearchgate.net Emerging research trends also explore sufentanil's potential role in areas such as cancer research, investigating its effects on cancer cell proliferation. frontiersin.org Furthermore, studies are examining its utility in understanding neuropathic pain mechanisms, with analogues showing electrophysiological similarities to sufentanil. researchgate.net Key research frontiers identified through bibliometric analyses include sevoflurane (B116992) anesthesia, plane block techniques, multimodal anesthesia, and opioid-sparing anesthesia strategies. researchgate.net Future research directions are anticipated to delve into population-specific utilization, novel drug combinations, the integration of non-opioid adjuncts, and advancements in drug delivery technologies. nih.govresearchgate.net
Data Tables
Table 1: Relative Potency of Opioid Agonists
| Compound | Relative Potency Compared to Morphine | Relative Potency Compared to Fentanyl | Notes |
| Sufentanil | ~4521 times | ~8-10 times | Systemic administration; ~5-7 times when used as primary IV anesthetic. nih.govoup.comdrugbank.com |
| Fentanyl | ~50-100 times | 1 time | frontiersin.orgnih.govnih.govpnnl.gov |
| Morphine | 1 time | ~0.01-0.02 times | nih.govoup.comdrugbank.com |
Table 2: Key Historical Milestones in Sufentanil Development
| Event | Year | Source |
| Synthesis of Fentanyl | 1959 | news-medical.netpensoft.netfrontiersin.orgnih.govnih.gov |
| Synthesis of Sufentanil | 1974 | pensoft.netfrontiersin.orgnih.govunodc.orgnih.govfrontiersin.orggoogle.comussc.govpnnl.gov |
| Introduction to Human Anesthesia | 1981 | frontiersin.org |
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCZPLDERGDQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56030-54-7 (Parent) | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048928 | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60561-17-3 | |
| Record name | Sufentanil citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60561-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropionamide citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUFENTANIL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZFX8403R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Research of Sufentanil Citrate
Established Synthetic Pathways and Methodological Advancements
The synthesis of sufentanil is typically a multi-step process, often sharing common intermediates and reaction types with other fentanyl analogues, such as fentanyl itself, alfentanil, and remifentanil. These routes have undergone optimization to improve efficiency, yield, and purity.
The synthesis of sufentanil generally involves the construction of a substituted piperidine (B6355638) core, followed by the attachment of the phenylpropanamide moiety and the thienylethyl group. Several key intermediates and synthetic strategies have been reported:
Initial Approach: A common starting point involves 1-benzyl-4-piperidone google.com. This precursor can be condensed with aniline (B41778) and potassium cyanide in glacial acetic acid to form an aniline intermediate google.com. Subsequent hydrolysis with concentrated sulfuric acid converts a nitrile intermediate to an amide google.com. Base hydrolysis can then yield a carboxylic acid, often isolated as its sodium salt google.com.
Key Intermediate: 4-(phenylamino)-4-(hydroxymethyl)piperidine: This compound is recognized as a crucial intermediate in several established synthetic routes to sufentanil google.comgoogle.com. From this intermediate, sufentanil can be synthesized in a process that typically involves three subsequent steps google.comgoogle.com.
Thienylethyl Moiety Introduction: A critical step involves the introduction of the 2-(2-thienyl)ethyl group. This is often achieved by reacting a piperidine derivative with a mesylate derived from 2-(2-thienyl)ethanol, such as 2-(thiophen-2-yl)ethyl methanesulfonate (B1217627) google.complos.orgnih.gov. For instance, 4-piperidone (B1582916) monohydrate hydrochloride can be alkylated with 2-(thiophen-2-yl)ethyl methanesulfonate to yield N-[2-(2-thienyl)ethyl]-4-piperidinone plos.orgnih.gov. This intermediate then undergoes reductive amination with aniline, followed by acylation with propionyl chloride to form the final sufentanil structure plos.orgnih.gov.
Debenzylation: In routes starting with N-benzyl protected piperidines, a debenzylation step is necessary. This is commonly performed using palladium on carbon (Pd/C) catalyst under hydrogenation conditions to yield the desired piperidine derivative google.com.
Citrate (B86180) Salt Formation: The final step often involves the conversion of the sufentanil free base into its citrate salt. This is typically achieved by reacting the base with citric acid in a suitable solvent, such as isopropanol (B130326) or methanol (B129727), followed by precipitation and isolation of the solid salt google.comgoogle.com.
Table 1: Key Intermediates and Synthetic Steps in Sufentanil Synthesis
| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Citation(s) |
| 1 | 1-benzyl-4-piperidone | Aniline, KCN, Acetic acid | Aniline derivative | google.com |
| 2 | Nitrile intermediate | Conc. H₂SO₄ | Amide intermediate | google.com |
| 3 | Amide intermediate | Base hydrolysis | Carboxylic acid salt | google.com |
| 4 | 4-(phenylamino)-4-(hydroxymethyl)piperidine | Mesylate of 2-(2-thienyl)ethanol | Thienyl-substituted compound | google.comgoogle.com |
| 5 | Thienyl-substituted compound | Alkylation (e.g., ether formation) | Ether derivative | google.com |
| 6 | Piperidine derivative | Propionyl chloride | Sufentanil | google.comnih.gov |
| 7 | Sufentanil base | Citric acid | Sufentanil citrate | google.comgoogle.com |
| 8 | 4-piperidone monohydrate HCl | 2-(thiophen-2-yl)ethyl methanesulfonate, Cs₂CO₃ | N-[2-(2-thienyl)ethyl]-4-piperidinone | plos.orgnih.gov |
| 9 | N-[2-(2-thienyl)ethyl]-4-piperidinone | Aniline, NaBH(OAc)₃, Acetic acid | N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine | plos.orgnih.gov |
| 10 | N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine | Propionyl chloride, Hunig's base | Sufentanil | plos.orgnih.gov |
Significant efforts have been dedicated to optimizing synthetic routes for sufentanil to enhance both chemical yield and purity, crucial for pharmaceutical production.
High Yields and Purity: A key feature of some developed processes is the isolation of intermediates in high yields and purity, thereby minimizing the need for costly and time-consuming purification procedures google.com.
Yield Improvement through Solvent Choice: Optimization studies have shown that changing solvents can significantly improve yields. For example, using acetonitrile (B52724) instead of dimethylformamide increased the yield of an alkylation step from 72% to 88% nih.gov. Similarly, using 2-(thiophen-2-yl)ethyl methanesulfonate as the alkylating species increased yield from 62% to 83% in the synthesis of a thiofentanyl precursor nih.gov.
Impurity Control: Route development also focuses on controlling impurity formation at each synthetic step while optimizing yield, aiming for efficient chemistry that aligns with ease of purification and regulatory guidelines (ICH) cambrex.com.
Table 2: Reported Yield and Purity Improvements in Sufentanil Synthesis
| Optimization Aspect | Reported Improvement/Yield | Citation(s) |
| Intermediate Purity/Yield | High yields and purity | google.com |
| Reduced Synthetic Steps | Fewer steps, improved yield | google.com |
| Solvent Optimization | Alkylation yield from 72% to 88% | nih.gov |
| Alkylating Agent Impact | Yield increase from 62% to 83% | nih.gov |
| Overall Yield (3-step) | 73-78% | nih.govosti.gov |
| Specific Improved Process | 26% overall yield | researchgate.net |
| Purity of Product | ~99% | google.com |
Investigation of Novel Synthetic Routes and Analogues
Research into novel synthetic routes and the creation of analogues is a continuous effort to explore structure-activity relationships and develop compounds with potentially superior or distinct pharmacological profiles.
The incorporation of a thienyl group into the molecular structure is a defining feature of sufentanil, distinguishing it from fentanyl. This modification, along with others, was explored to modulate activity.
Structural Basis: Sufentanil (N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide) features a 2-(2-thienyl)ethyl substituent on the piperidine nitrogen nih.govcaymanchem.com. This contrasts with fentanyl's N-phenethyl group.
Impact on Binding: The replacement of the phenyl ring in the phenethyl group with aromatic groups such as thiophene (B33073) or tetrazole, as seen in sufentanil and alfentanil respectively, has been shown to maintain strong binding affinity with the μ-opioid receptor (μOR) nih.govnih.gov.
The derivatization of the fentanyl scaffold has led to compounds like sufentanil with significantly altered potency and pharmacokinetic properties compared to the parent compound.
Potency and Receptor Affinity: Sufentanil exhibits a very high binding affinity for the μ-opioid receptor, estimated to be approximately 10 times greater than fentanyl's affinity drugbank.comfrontiersin.org. This enhanced affinity contributes to its increased potency. Sufentanil is considered one of the most potent opioids available for clinical use drugbank.com.
Structural Modifications: Changes such as the reduction of a carbonyl group in the fourth position of the piperidine ring (e.g., to a methoxymethylene group) and the substitution of the phenyl ring with heteroaromatic rings like thienyl (in sufentanil) or tetrazolyl (in alfentanil) have led to new analgesics with distinct properties nih.gov. These modifications are part of broader research into creating novel analgesics by exploring various heterocyclic substituents at the first position of the piperidine ring nih.gov.
Modulating Effects: The specific structural features of sufentanil, including its lower affinity for μ2 receptors compared to morphine and fentanyl, contribute to its pharmacological profile, such as reduced respiratory depressive effects frontiersin.org. Research into analogues aims to fine-tune these interactions, with studies correlating binding scores with experimental affinities to predict the strength of binding for new fentanyl analogues at the μ receptor nih.gov.
Stereochemistry and Enantiomeric Research Implications
While the synthesis and derivatization of sufentanil have been extensively studied, specific research detailing the stereochemistry of sufentanil itself or the implications of its individual enantiomers is not prominently featured in the reviewed literature. However, the general principles of stereochemistry are highly relevant to drug action.
General Principles of Stereochemistry in Drug Action: Molecules with chiral centers can exist as stereoisomers, most commonly enantiomers, which are non-superimposable mirror images pdx.edunih.gov. Enantiomers, while chemically similar in achiral environments, can exhibit significantly different biological and pharmacological behaviors within the chiral environment of living systems nih.gov. This difference arises from their distinct three-dimensional structures, which can lead to differential interactions with chiral biological targets like receptors, enzymes, and transporters nih.govepa.gov.
Impact of Stereoisomers: The selective interaction of a single enantiomer with a biological receptor can trigger specific responses, a phenomenon known as biological stereospecificity epa.gov. Consequently, one enantiomer of a chiral drug might be significantly more potent, have a different duration of action, or possess a distinct safety profile compared to its mirror image or the racemic mixture nih.gov.
Sufentanil's Structure: Sufentanil's chemical structure, N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, is complex. While specific chiral centers within sufentanil are not explicitly detailed in the provided snippets, the general understanding of opioid receptor interaction suggests that stereochemistry can play a role in binding affinity and efficacy nih.govdrugbank.comdrugbank.com. Future research might explore the specific stereochemical aspects of sufentanil to further elucidate its pharmacological profile or to develop enantiomerically pure analogues with optimized properties.
Molecular and Cellular Pharmacology of Sufentanil Citrate
Opioid Receptor Binding Kinetics and Selectivity
Sufentanil's potent analgesic effects are a direct consequence of its specific interactions with opioid receptors, particularly the μ-opioid receptor. Its binding kinetics and selectivity are crucial determinants of its pharmacological profile.
Sufentanil exhibits exceptionally high affinity for the μ-opioid receptor (MOR), a characteristic that underpins its significant potency. Studies have reported dissociation constants (Ki values) for Sufentanil at the MOR in the sub-nanomolar range, typically between 0.14 and 0.40 nM researchgate.netmdpi.com. This high affinity signifies a strong and stable interaction between the drug molecule and the receptor binding site. This potent binding to MOR is a primary driver of its analgesic efficacy.
Beyond its interaction with MOR, Sufentanil's binding profile across other opioid receptor subtypes—delta (DOR) and kappa (KOR)—further defines its pharmacological selectivity. Research indicates that Sufentanil displays significantly lower affinity for DOR and KOR compared to MOR. For instance, its affinity for kappa-type opioid receptors has been reported with a Ki value of approximately 75 nM drugbank.com. Selectivity indices, calculated as the ratio of affinity for other receptors to affinity for MOR (e.g., MOR/DOR, MOR/KOR), consistently demonstrate a pronounced preference for MOR. Studies have reported selectivity indices for MOR over DOR and KOR in the order of approximately 50-fold and 33-fold, respectively psu.edu. This high degree of selectivity ensures that Sufentanil's primary pharmacological effects are mediated through MOR activation, minimizing potential off-target effects mediated by DOR or KOR.
Table 1: Opioid Receptor Binding Affinity of Sufentanil Citrate (B86180)
| Opioid Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (vs. MOR) | Reference(s) |
| Mu-Opioid Receptor (MOR) | 0.14–0.40 nM | 1 | researchgate.netmdpi.com |
| Kappa-Type Opioid Receptor (KOR) | ~75 nM | ~33-fold (MOR/KOR) | drugbank.compsu.edu |
| Delta-Opioid Receptor (DOR) | Not explicitly quantified for Sufentanil; related compounds in tens of nM range | ~50-fold (MOR/DOR) | psu.edufrontiersin.org |
Note: Selectivity ratios are derived from calculated indices where direct Ki values for all subtypes were not provided for Sufentanil.
The characterization of Sufentanil's receptor binding properties relies on established in vitro methodologies, primarily competitive radioligand binding assays. These assays typically involve incubating cell membranes or tissues expressing specific opioid receptors with a known concentration of a radiolabeled ligand that binds to the receptor of interest. The ability of unlabeled compounds, such as Sufentanil, to displace this radioligand is then measured. Common radioligands used in studies of MOR binding include [³H]-DAMGO or [³H]-Sufentanil itself, which is considered a highly selective radioligand for MOR mdpi.compsu.edunih.govresearchgate.net. The displacement of these radioligands by Sufentanil allows for the determination of its binding affinity (Ki or IC50 values) and selectivity profiles across different opioid receptor subtypes.
Intracellular Signaling Pathway Modulation
Upon binding to the MOR, Sufentanil initiates a cascade of intracellular events mediated by G-protein coupled receptor (GPCR) signaling pathways. These events are critical for translating receptor activation into cellular responses, including the modulation of neuronal excitability and neurotransmitter release.
Opioid receptors, including the MOR, are members of the G-protein coupled receptor superfamily mdpi.commdpi.comfrontiersin.org. Activation of the MOR by Sufentanil leads to a conformational change in the receptor, facilitating the interaction with intracellular heterotrimeric G-proteins, predominantly those of the Gi/o family mdpi.comfrontiersin.orgnih.govnih.gov. This interaction triggers the dissociation of the G-protein complex into its α-subunit (Gαi/o) and βγ-subunits frontiersin.org. These activated subunits then modulate the activity of various downstream effector proteins, influencing cellular signaling pathways and ion channel function. For instance, Gβγ subunits can directly interact with and inhibit voltage-gated calcium channels, while Gαi subunits can inhibit adenylyl cyclase frontiersin.orgnih.gov.
A key downstream effect of MOR activation by Sufentanil, mediated through Gi/o protein coupling, is the inhibition of adenylyl cyclase drugbank.comnih.govnih.govuq.edu.auplos.orgnih.govpatsnap.com. Adenylyl cyclase is an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including neuronal signaling. By inhibiting adenylyl cyclase, Sufentanil leads to a decrease in intracellular cAMP levels drugbank.comnih.govnih.govuq.edu.auplos.orgnih.govpatsnap.com. This reduction in cAMP can alter the activity of cAMP-dependent protein kinases (e.g., Protein Kinase A), thereby modulating the phosphorylation state of various ion channels and proteins, ultimately contributing to the analgesic effects and other cellular responses associated with opioid receptor activation. In experimental settings, Sufentanil has been shown to produce a concentration-dependent inhibition of forskolin-stimulated adenylyl cyclase activity, achieving a maximum inhibition of approximately 58±5% at a concentration of 5 μM nih.gov.
Table 2: Intracellular Signaling Pathway Modulation by Sufentanil Citrate
| Signaling Component | Effect of this compound | Mechanism | Downstream Consequence | Reference(s) |
| GPCR Activation | Activates MOR | Conformation change, coupling to Gi/o proteins | Dissociation of Gαi/o and βγ subunits | mdpi.comfrontiersin.orgnih.govnih.gov |
| G-protein Signaling | Gi/o protein dependent | Gαi/o inhibits adenylyl cyclase; Gβγ subunits modulate ion channels (e.g., Ca²⁺ channels) | Inhibition of adenylyl cyclase, reduced Ca²⁺ influx, hyperpolarization | frontiersin.orgnih.gov |
| Adenylyl Cyclase | Inhibition | Mediated by Gi/o protein | Decreased intracellular cAMP production | drugbank.comnih.govnih.govuq.edu.auplos.orgnih.govpatsnap.com |
| cAMP Levels | Decreased | Result of adenylyl cyclase inhibition | Modulation of cAMP-dependent protein kinases and ion channels | drugbank.comnih.govnih.govuq.edu.auplos.orgnih.govpatsnap.com |
Note: Table summarizes key signaling events. Quantitative data for cAMP inhibition is based on specific experimental conditions.
Compound List:
this compound
Fentanyl
Morphine
DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin)
[³H]-Sufentanil
[³H]-DAMGO
[³H][D-Pen², D-Pen⁵]enkephalin
[³H]U69,593
Carfentanil
Lofentanil
Alfentanil
Cyclopropylfentanyl
Butyrfentanyl
Furanylfentanyl
N-methyl fentanyl
N-methyl carfentanil
R30490
SKF10047
N-benzylfentanyl
Etorphine
RTI-1a, RTI-1b, RTI-1d
Naloxone
Naltrexone
6β-naltrexol (6BN)
U50488
Dynorphin A
DPDPE
Metazocine
Xorphanol
WIN 44,441
Nalbuphine
Nalorphine
Dezocine
Metenkephalin
G-protein Coupled Receptor (GPCR) Activation and Downstream Effects
Modulation of Ion Channel Conductance (e.g., Potassium, Calcium)
Opioid receptor activation, including that by this compound, profoundly influences ion channel activity, thereby modulating neuronal excitability and neurotransmitter release. This compound, as a potent MOR agonist, inhibits the influx of calcium ions through N-type voltage-operated calcium channels drugbank.comdrugbank.com. This inhibition is a critical mechanism for reducing the release of excitatory neurotransmitters from presynaptic terminals. Concurrently, this compound and other MOR agonists promote the opening of calcium-dependent inwardly rectifying potassium channels. This action leads to an outward flux of potassium ions, causing hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability drugbank.comdrugbank.com. These effects on calcium and potassium channels are fundamental to the analgesic and inhibitory actions of this compound.
| Ion Channel Type | Effect of this compound | Consequence |
| N-type Voltage-Operated Calcium Channels (CaV) | Inhibition | Reduced influx of calcium ions, leading to decreased neurotransmitter release. |
| Calcium-Dependent Inwardly Rectifying Potassium Channels (KCa, KIR) | Opening | Increased efflux of potassium ions, leading to hyperpolarization and reduced neuronal excitability. |
Beta-Arrestin Recruitment and Receptor Internalization Research
The signaling of G protein-coupled receptors, including the mu-opioid receptor, is not solely mediated by G protein activation. Following initial activation, GPCRs can be phosphorylated and subsequently recruit intracellular proteins known as β-arrestins nih.govmdpi.com. This recruitment is a key step in receptor desensitization and internalization, processes that can lead to tolerance and other cellular adaptations nih.govmdpi.comnih.gov. Research has indicated that different opioid ligands can preferentially recruit specific β-arrestin isoforms (β-arrestin1 and β-arrestin2), influencing the subsequent fate of the receptor, such as its ubiquitination and trafficking nih.gov. Potent synthetic opioids like fentanyl are known to induce significant β-arrestin recruitment nih.govplos.orgfau.de. While direct quantitative data on this compound's specific β-arrestin recruitment profile may vary across studies, its potent agonist activity at the MOR suggests engagement with these pathways, which are critical for understanding opioid receptor regulation and downstream signaling drugbank.commdpi.com. The degree of β-arrestin recruitment by various MOR agonists has been a focus of research to understand the differential signaling outcomes mdpi.comfau.denih.gov.
Biased Agonism and Functional Selectivity Studies
The concept of "biased agonism" or "functional selectivity" has emerged as a critical paradigm in understanding GPCR pharmacology, including that of opioid receptors nih.govtermedia.plmdpi.comnih.gov. This phenomenon describes the ability of a ligand to preferentially activate one signaling pathway over another emanating from the same receptor. For the mu-opioid receptor, the primary signaling pathways involve G protein activation (leading to analgesia and other effects) and β-arrestin recruitment (linked to receptor internalization, desensitization, and potentially adverse effects like respiratory depression and constipation) plos.orgnih.govmdpi.comnih.gov.
Neurotransmitter Release Modulation Mechanisms
This compound, through its action on presynaptic mu-opioid receptors, significantly modulates the release of various neurotransmitters involved in pain perception and neuronal signaling.
| Neurotransmitter | Effect of this compound | Role in Pain/Neuronal Signaling |
| Substance P | Inhibition of Release | Key mediator of nociceptive signaling; involved in pain transmission and neurogenic inflammation mdpi.com. |
| GABA | Inhibition of Release | Primary inhibitory neurotransmitter in the CNS; modulates neuronal excitability and pain processing. |
| Dopamine | Inhibition of Release | Involved in reward pathways, motor control, and modulates pain perception. |
| Acetylcholine | Inhibition of Release | Plays roles in motor control, autonomic functions, and central nervous system arousal and pain modulation. |
| Noradrenaline | Inhibition of Release | Involved in arousal, attention, and modulation of pain pathways in the central and peripheral nervous systems. |
Compound List:
this compound
Potassium
Calcium
Substance P
GABA
Dopamine
Acetylcholine
Noradrenaline
Fentanyl
Morphine
DAMGO ([d-Ala2,N-Me-Phe4,Gly5-ol]enkephalin)
TRV-130 (Oliceridine)
Preclinical Pharmacokinetics and Metabolism Research of Sufentanil Citrate
Absorption and Distribution in Animal Models
Preclinical studies investigate how sufentanil citrate (B86180) is absorbed and distributed within the body of various animal models, providing insights into its systemic availability and tissue penetration.
Distribution Volume and Tissue Distribution Studies
Studies in animal models have characterized the distribution of sufentanil. In pigs and rabbits, intramuscular administration of sufentanil, particularly when complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD), has shown differences in pharmacokinetic parameters related to absorption and distribution compared to its aqueous formulation. For instance, in pigs, the volume of distribution (Vd) was observed to be significantly higher with the SUFHP-β-CD formulation than with the standard SUF formulation clinmedjournals.org. This suggests that the formulation can influence how the drug is distributed throughout the body. In intravenous administration studies, the central volume of distribution after application of sufentanil in animal models has been reported to be approximately 14 L, with a volume of distribution at steady state around 350 L drugbank.come-lactancia.org.
Blood-Brain Barrier Penetration and Lipophilicity Considerations in Research Models
Sufentanil's high lipophilicity contributes to its ability to cross biological membranes, including the blood-brain barrier (BBB) frontiersin.org. Preclinical research has explored the mechanisms governing BBB transport for various opioids. Studies using cell monolayers have indicated that sufentanil, along with other potent opioids like fentanyl and alfentanil, exhibits high transmembrane passive permeability rates universiteitleiden.nl. This high permeability suggests that passive diffusion plays a significant role in their entry into the central nervous system, rather than being primarily mediated by efflux transporters like P-glycoprotein (Pgp) universiteitleiden.nl. The ability of sufentanil to readily cross the BBB is a key factor in its rapid onset of central analgesic effects termedia.pl.
Plasma Protein Binding Characteristics in Preclinical Species
Plasma protein binding is a critical factor influencing drug distribution and availability. In preclinical species, such as newborns, sufentanil exhibits lower plasma protein binding compared to adults, with binding increasing with age sahpra.org.za. For example, in newborns, sufentanil is approximately 80.5% bound to proteins, whereas in infants and children, this increases to 88.5% and 91.9%, respectively sahpra.org.za. In adult animals and humans, plasma protein binding of sufentanil is reported to be around 92.5% e-lactancia.orghres.ca. This binding is primarily to α1-acid glycoprotein (B1211001) drugbank.come-lactancia.orghres.ca.
Metabolic Pathways and Enzyme Systems in Research Models
The metabolism of sufentanil citrate in preclinical models involves the biotransformation of the parent drug into various metabolites, primarily in the liver and small intestine.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Biotransformation
The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, plays a central role in the metabolism of sufentanil e-lactancia.orghres.casahpra.org.zaeuropa.eupom.go.idnih.gov. In vitro studies using human liver microsomes have identified CYP3A4 as the primary enzyme responsible for the N-dealkylation of sufentanil and fentanyl nih.gov. This metabolic pathway is crucial for the biotransformation of sufentanil into inactive metabolites. Inhibition of CYP3A4 by certain co-administered drugs can significantly increase systemic exposure to sufentanil, potentially prolonging its effects and increasing the risk of adverse reactions sahpra.org.zapom.go.ideuropa.eu.
Identification of Inactive Metabolites (e.g., N- and O-dealkylation products)
Sufentanil is extensively metabolized, primarily through oxidative N- and O-dealkylation pathways, leading to the formation of a range of inactive metabolites drugbank.come-lactancia.orghres.caeuropa.eueuropa.euprobes-drugs.org. Studies in rats and dogs have shown that these metabolic pathways result in a large number of metabolites, with rapid excretion of these compounds nih.gov. For instance, N-dealkylation at the piperidine (B6355638) nitrogen and amide nitrogen, along with O-demethylation and aromatic hydroxylation, are identified as major metabolic routes nih.gov. The majority of the administered dose is excreted as metabolites, with only a small percentage eliminated as unchanged sufentanil drugbank.come-lactancia.orghres.caeuropa.euprobes-drugs.org.
Metabolic Rate and Clearance Studies in Preclinical Species
This compound is extensively metabolized, with the liver and small intestine identified as the primary sites of biotransformation in preclinical species pfizermedicalinformation.comfda.govpom.go.ideuropa.eue-lactancia.orgfrontiersin.org. The metabolic processes predominantly involve oxidative N- and O-dealkylation, O-demethylation, aromatic hydroxylation, and the formation of ether glucuronides europa.eue-lactancia.orgfrontiersin.orgdrugbank.comnih.gov. In humans, the cytochrome P450 3A4 (CYP3A4) enzyme system is recognized as the main catalyst for these metabolic reactions pom.go.ideuropa.eue-lactancia.orgeuropa.eufda.gov. Sufentanil is rapidly converted into a variety of inactive metabolites europa.eudrugbank.comeuropa.eu. While specific clearance rates for preclinical species like rats and dogs are not detailed in the provided literature, studies confirm that sufentanil is almost completely metabolized in these animal models nih.gov. In human studies, total plasma clearance has been reported around 917 mL/min drugbank.comsahpra.org.zanih.gov, with metabolic clearance approaching liver blood flow nih.gov.
Table 1: Metabolic Pathways and Enzymes for this compound
| Metabolic Pathway | Primary Enzyme(s) | Species Mentioned |
| Oxidative N-dealkylation | CYP3A4 | Humans |
| Oxidative O-dealkylation | CYP3A4 | Humans |
| O-demethylation | CYP3A4 | Humans |
| Aromatic hydroxylation | CYP3A4 | Humans |
| Ether glucuronidation | Not specified | Humans |
Excretion Pathways and Elimination Kinetics in Research Models
Following administration, this compound and its metabolites are primarily eliminated from the body through both renal and fecal routes. Approximately 80% of an administered dose is excreted within 24 hours, with only about 2% eliminated as unchanged drug pfizermedicalinformation.comfda.govpom.go.ide-lactancia.orgdrugbank.comeuropa.eu.
Renal and Fecal Excretion Profiles
Research in preclinical species has elucidated the distribution of sufentanil and its metabolites between urine and feces. In rats, following intravenous administration, approximately 38% of the radioactivity was recovered in the urine, while 62% was found in the feces nih.gov. Conversely, in dogs, the excretion pattern showed 60% of the radioactivity in the urine and 40% in the feces nih.gov. Bile-cannulated rats demonstrated that a significant portion, 68%, was excreted via bile within 24 hours, with about 22% of this biliary radioactivity undergoing enterohepatic circulation nih.gov.
The primary metabolites identified in preclinical species include N-[4-(Hydroxymethyl)-4-piperidinyl]-N-phenylpropanamide (M6), which was the main metabolite in rats nih.gov. In dogs, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide was found to be more abundant than metabolite M5 (the glucuronide of N-(4-hydroxyphenyl)propanamide) nih.gov.
Table 2: Excretion Pathways of this compound in Preclinical Species
| Species | Route | Percentage of Excretion | Major Metabolite(s) Identified |
| Rat | Urine | 38% | N-[4-(Hydroxymethyl)-4-piperidinyl]-N-phenylpropanamide (M6) |
| Rat | Feces | 62% | N-[4-(Hydroxymethyl)-4-piperidinyl]-N-phenylpropanamide (M6) |
| Dog | Urine | 60% | N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide |
| Dog | Feces | 40% | N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide |
Elimination Half-Life Determinations in Animal Models
The provided literature extensively details the elimination half-life of sufentanil in human adults, neonates, and children, with values typically ranging from approximately 164 minutes (2.7 hours) in adults pfizermedicalinformation.comfda.govpom.go.iddrugbank.com to longer durations in neonates fda.govpom.go.id. However, specific quantitative data regarding the elimination half-life of this compound in common preclinical animal models such as rats or dogs is not explicitly detailed within the reviewed search results.
Compound List:
this compound
N-[4-(Hydroxymethyl)-4-piperidinyl]-N-phenylpropanamide (M6)
N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide
Glucuronide of N-(4-hydroxyphenyl)propanamide (M5)
Advanced Analytical Methodologies for Sufentanil Citrate in Research
Chromatographic Techniques for Quantitative Determination
Chromatography is the cornerstone for the quantitative determination of sufentanil citrate (B86180), providing the necessary selectivity and sensitivity to analyze complex samples. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently utilized techniques in research.
HPLC methods are widely developed and validated for the assay of sufentanil citrate, often in combination with other compounds. nih.govbmj.com These methods are valued for their robustness and applicability in quality control and stability studies. nih.gov A key aspect of method development is ensuring the assay is "stability-indicating," meaning it can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients. nih.gov
Validation of these HPLC methods is performed in accordance with established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). bmj.comnih.gov For instance, one validated method for determining this compound in the presence of bupivacaine (B1668057) hydrochloride demonstrated linearity, precision, and accuracy, with LOD and LOQ values of 0.09 µg/L and 0.29 µg/L, respectively. nih.gov Another study validated a method for swab samples to control cleaning procedures, establishing a limit of quantitation of 0.15 µ g/swab for sufentanil. nih.govresearchgate.net
The development process involves optimizing several parameters, including the choice of column, mobile phase composition, and detector wavelength. nih.govbmj.com Isocratic, reversed-phase HPLC is a common approach. nih.govnih.gov
| Parameter | Method 1 (this compound) nih.gov | Method 2 (Fentanyl Citrate) nih.gov | Method 3 (Fentanyl/Bupivacaine) bmj.com |
|---|---|---|---|
| Technique | Isocratic, reversed-phase HPLC | Isocratic, reversed-phase HPLC | HPLC |
| Column | Not Specified | Inertsil C8, 5 µm (25 cm x 4.6 mm) | LiChrospher 100 CN, 10 µm (250 x 4 mm) |
| Mobile Phase | Not Specified | Aqueous perchloric acid (0.23% w/v) : acetonitrile (B52724) (65:35 v/v) | Acetonitrile : phosphate (B84403) buffer pH 2.8 (3:7 v/v) with 0.08 g/L potassium chloride |
| Detection | UV (Wavelength varied) | UV at 206 nm | Spectrophotometric at 210 nm |
| Limit of Quantitation (LOQ) | 0.15 µg/swab | Not Specified | Not Specified |
GC-MS is a powerful technique for the analysis of sufentanil, offering high sensitivity and specificity, which is essential for detecting the very low concentrations found in biological matrices like plasma and hair. nih.govnih.gov Due to the low doses administered, concentrations can be in the picogram to nanogram per milliliter range. nih.govnih.gov GC-MS methods are particularly valuable in pharmacokinetic studies. nih.gov
A significant consideration for GC-MS analysis is that the technique typically requires the analyte to be in its volatile free base form. Since sufentanil is often formulated as a citrate salt, a conversion to the free base is necessary prior to analysis. tandfonline.com Sample preparation often involves liquid-liquid extraction or solid-phase extraction, followed by injection into the GC-MS system. nih.govtandfonline.com The use of an internal standard, such as fentanyl, is common practice to ensure accurate quantification. nih.govnih.gov GC-MS/MS (tandem mass spectrometry) can be employed for even greater sensitivity and to confirm the identity of the analyte in complex matrices like hair. nih.gov
| Feature | Study 1 (Sufentanil in Plasma) nih.gov | Study 2 (Fentanyl/Sufentanil in Hair) nih.gov | Study 3 (Fentanyl in Plasma) nih.gov |
|---|---|---|---|
| Instrumentation | GC-MS | GC/MS/MS | GC-MS-EI (SIM mode) |
| Sample Matrix | Human Plasma | Hair | Rabbit Plasma |
| Sample Preparation | Solid-Phase Microextraction (SPME) | Not specified | One-step liquid-liquid extraction |
| Internal Standard | Fentanyl | Not specified | Sufentanil |
| Limit of Quantification (LOQ) | 6 ng/mL | <100 pg/mg | Not Specified (Calibration curve: 1-500 ng/mL) |
Sample Preparation Strategies for Research Matrixes (e.g., solid phase extraction)
Effective sample preparation is critical to remove interfering substances from the matrix (e.g., plasma, urine) and to concentrate the analyte before chromatographic analysis. This ensures the reliability and sensitivity of the quantitative method. nih.govnih.gov
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of sufentanil from biological fluids. nih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the solid phase while impurities are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. A validated HPLC method for a low-concentration this compound (1.0 µg/ml) and bupivacaine hydrochloride admixture relied on SPE for sample cleanup and concentration. nih.gov
A typical SPE procedure involves the following steps:
Column Conditioning: The SPE cartridge is conditioned first with a solvent like methanol (B129727) and then with a buffer (e.g., phosphate buffer pH 7) to prepare the sorbent. unitedchem.com
Sample Loading: The pre-treated sample is loaded onto the column at a controlled flow rate. unitedchem.com
Washing: The column is washed with solutions (e.g., deionized water, methanol/water mixtures) to remove interfering compounds. unitedchem.com
Drying: The column is dried thoroughly under vacuum or pressure. unitedchem.com
Elution: The target analyte (sufentanil) is eluted from the column using a small volume of an appropriate solvent mixture, such as methanol:ammonium hydroxide (B78521) (98:2). unitedchem.com
Evaporation & Reconstitution: The eluate is evaporated to dryness and then reconstituted in a solvent compatible with the chromatographic system. unitedchem.com
Solid-Phase Microextraction (SPME) is another technique that has been successfully developed for the quantitative analysis of sufentanil in human plasma. nih.gov SPME is a solvent-free method where a fused-silica fiber coated with a stationary phase is immersed in the sample. The analyte partitions from the sample matrix into the fiber coating. The fiber is then withdrawn and transferred to the injection port of the GC for thermal desorption and analysis. nih.gov Optimization of SPME involves adjusting sample pH, ionic strength, and extraction time to maximize recovery. nih.gov
Stability Studies of this compound in Research Formulations and Environments
Stability studies are essential to determine the shelf-life of a drug product and to ensure its integrity under various storage and in-use conditions. For this compound, research has focused on its chemical and physical stability in different containers and when mixed with other compounds.
A crucial component of stability testing is the development of stability-indicating analytical methods that can separate the intact drug from any potential degradation products. nih.gov Forced degradation studies are performed on the active pharmaceutical ingredient (API) to identify likely degradation pathways and products under stress conditions such as acid, base, oxidation, heat, and light. nih.gov
While specific studies on the degradation products of this compound are not detailed in the provided search results, research on the closely related compound fentanyl provides a relevant model. A forced degradation study on fentanyl identified several degradants:
Acidic Conditions: Degraded to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA). nih.gov
Oxidative Conditions: Produced fentanyl N-oxide. nih.gov
Thermal Stress: Formed multiple products, including propionanilide (PRP) and norfentanyl (NRF). nih.gov Fentanyl was found to be stable under basic and light-exposed conditions. nih.gov Such studies are vital for ensuring that analytical methods can detect these potential impurities, guaranteeing the quality of the research formulation. nih.govnih.gov
The compatibility of this compound with various materials used in storage and administration is a critical research area to prevent loss of the active compound due to absorption or degradation.
Studies have investigated the stability of this compound (5 µg/ml) in 0.9% sodium chloride solution stored in different types of containers:
Glass and Polyethylene Containers: No change in this compound concentration was observed over 21 days at temperatures of -20°C, 4°C, and 32°C. nih.gov
PVC Containers (Portable Pump Reservoir): A significant loss of this compound occurred at 32°C, with an approximately 13% loss after 2 days and a 60% loss after 21 days, attributed to absorption into the PVC wall. No significant loss was detected at 4°C or -20°C. nih.gov
Compatibility with other drug substances in admixtures is also frequently studied. Ropivacaine has been shown to be physically and chemically compatible with this compound for up to 30 days in Mark II Polybag containers. researchgate.net The physical stability of propofol-sufentanil mixtures has also been evaluated. While mixing with this compound lowered the zeta potential of propofol (B549288) emulsions, indicating a potential for instability, no significant increase in emulsion droplet size was observed within a 24-hour period. nih.gov However, long-term studies did reveal instability in some preparations, highlighting the importance of specific formulation and storage conditions. nih.gov
| Condition | Matrix/Container | Finding | Reference |
|---|---|---|---|
| Storage at -20°C, 4°C, 32°C | Glass and Polyethylene containers | Stable for at least 21 days. | nih.gov |
| Storage at 32°C | PVC portable pump reservoir | Significant drug loss due to absorption (~60% after 21 days). | nih.gov |
| Storage at 4°C | Polypropylene syringes | Stable for 23 days. | nih.gov |
| Storage at 21°C | Polypropylene syringes | Stable for 3 days, then concentration decreased. | nih.gov |
| Admixture with Ropivacaine | Mark II Polybag | Chemically and physically compatible for up to 30 days. | researchgate.net |
| Admixture with Propofol | Emulsion infusion | Physically stable for at least 12-24 hours; long-term instability noted in some preparations. | nih.gov |
Structure Activity Relationship Sar and Ligand Design Studies
Correlation of Molecular Structure with Opioid Receptor Binding Affinity
The high binding affinity of sufentanil for the μ-opioid receptor is a direct result of its specific chemical architecture. Like other fentanyl analogues, its structure is based on a 4-anilidopiperidine scaffold. nih.gov Key interactions with the μOR include a salt bridge formed between the protonated piperidine (B6355638) nitrogen and a conserved aspartate residue (D147) in the receptor, which serves as a critical anchor point. nih.govnih.gov The majority of the remaining contacts between sufentanil and the receptor are hydrophobic in nature. mdpi.com The N-phenethyl group, for instance, fits into a hydrophobic pocket deep within the receptor, contributing significantly to binding affinity. mdpi.comdrugbank.com
The exceptional potency and receptor selectivity of sufentanil are primarily attributed to two key substituents that differentiate it from its parent compound, fentanyl.
Thiophene (B33073) Ring: The replacement of the N-acyl phenyl group of fentanyl with a bioisosteric thiophene ring in sufentanil maintains, and in some contexts enhances, strong binding with the μOR. nih.govplos.org This modification contributes to the compound's high potency.
4-Methoxymethyl Group: The addition of a methoxymethyl group at the 4-position of the piperidine ring is a critical determinant of sufentanil's high affinity. mdpi.com This group is oriented towards specific amino acid residues, such as W318, within the receptor's binding pocket, forming favorable hydrophobic interactions that enhance binding strength. mdpi.com
These structural modifications also influence receptor selectivity. Studies using chimeric opioid receptors have identified specific transmembrane helices (TMHs) of the μOR that are crucial for sufentanil's selective binding. The region encompassing TMHs 1-3 and the first extracellular loop (e1) confers binding selectivity for sufentanil over the delta-opioid receptor (δOR). nih.gov Meanwhile, TMHs 6 and 7, along with the third extracellular loop (e3), are important for its selective binding to the μOR over the kappa-opioid receptor (κOR). nih.gov
The potency of fentanyl analogues is highly dependent on the nature of the substituents on the 4-anilidopiperidine core. Sufentanil is approximately 5 to 10 times more potent than fentanyl. futuresrecoveryhealthcare.com This increased potency is largely due to the aforementioned thiophene ring and 4-methoxymethyl group.
In comparison to other analogues, sufentanil's potency falls between that of fentanyl and the exceptionally potent carfentanil. Carfentanil, which features a 4-carbomethoxy group, is one of the most potent μOR binders known. mdpi.com Lofentanil, which combines the 4-carbomethoxy group of carfentanil with a 3-methyl group on the piperidine ring, exhibits a similarly high affinity. mdpi.com In contrast, alfentanil, which has a tetrazole-containing N-substituent instead of the phenethyl group, shows a significantly lower binding affinity for the μOR compared to sufentanil. mdpi.com
| Compound | Key Structural Difference from Fentanyl | Relative Potency/Binding Affinity |
| Fentanyl | Parent compound | Baseline |
| Sufentanil | Thiophene ring; 4-methoxymethyl group | 5-10 times more potent than fentanyl futuresrecoveryhealthcare.com |
| Alfentanil | N-tetrazolylethyl group | Weaker μOR binding than sufentanil mdpi.com |
| Carfentanil | 4-carbomethoxy group | More potent μOR binder than sufentanil mdpi.com |
| Lofentanil | 4-carbomethoxy group; 3-methyl group | Similar μOR affinity to carfentanil mdpi.com |
Computational Approaches to Ligand-Receptor Interactions
Computational methods are invaluable tools for elucidating the complex interactions between ligands like sufentanil and their target receptors at an atomic level. nih.govnih.gov These approaches complement experimental data and provide insights that can guide the design of new molecules. ku.dk
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov Docking studies of sufentanil and other fentanyl derivatives into the μOR binding site consistently identify the crucial ionic interaction with the D147 residue. nih.govdrugbank.com These models show the N-phenethyl group occupying a deep hydrophobic pocket and the N-acyl group (propanamide-thiophene) projecting towards a different pocket formed by several transmembrane helices. drugbank.com
Molecular dynamics (MD) simulations build upon docking results by simulating the movements of atoms in the ligand-receptor complex over time. ku.dkmdpi.com MD studies reveal the dynamic nature of the binding, showing how the receptor and sufentanil accommodate each other to maintain a stable, low-energy conformation. nih.govmdpi.com These simulations have confirmed that potent fentanyl derivatives tend to adopt an extended conformation in both solution and the bound state, suggesting that binding affinity is linked to the ligand's conformational preferences. drugbank.com Furthermore, advanced simulation techniques have helped characterize the dissociation pathways of opioids from the receptor, identifying deep binding pockets that may contribute to the long residence time and high affinity of compounds like sufentanil and its analogues. fda.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. kcl.ac.uknih.gov For fentanyl analogues, QSAR models are developed to predict the μOR binding affinity based on various physicochemical and structural descriptors. nih.govherts.ac.uk
These models have successfully identified key structural features that govern potency. For example, 3D-QSAR visualizations highlight that bulky, hydrophobic groups in certain regions, such as the area accommodating the 4-position substituent on the piperidine ring, improve binding affinity. nih.gov Conversely, such groups are detrimental in other areas. nih.gov Electrostatic features are also critical, particularly around the positively charged piperidine amine. nih.gov QSAR serves as a predictive tool, allowing researchers to estimate the potential activity of novel, uncharacterized fentanyl-like structures and to prioritize synthetic efforts towards compounds with desired properties. kcl.ac.uknih.gov
Design and Synthesis of Novel Sufentanil Derivatives for Specific Research Applications
The sufentanil scaffold serves as a valuable starting point for the design and synthesis of novel derivatives for research purposes. These efforts aim to create new chemical probes to explore opioid receptor function, develop ligands with unique pharmacological profiles, or improve therapeutic properties. rsc.orgnih.gov
One approach involves multicomponent reactions, such as the Ugi reaction, to rapidly generate a library of new compounds. nih.gov For instance, novel derivatives have been synthesized by reacting norsufentanil (sufentanil lacking the N-phenethyl group) with various aldehydes, amines, and isocyanides. nih.gov Subsequent in vivo evaluation and molecular modeling of these derivatives identified several compounds with analgesic potency potentially greater than that of sufentanil itself, demonstrating the utility of this synthetic strategy. nih.gov
Another strategy involves functionalizing the sufentanil structure to allow for conjugation with other molecules. Researchers have synthesized fentanyl-aryl halide derivatives that can undergo cross-coupling reactions, such as the Heck coupling, to attach linkers or other moieties. rsc.org This allows for the creation of derivatives, for example, by attaching polyethylene glycol (PEG) chains to increase hydrophilicity and alter pharmacokinetic properties. rsc.org Similarly, triazole-containing fentanyl derivatives have been synthesized using click chemistry to explore their affinity for both mu-opioid and sigma-1 receptors, aiming to develop painkillers with potentially reduced side effects. scielo.br These synthetic endeavors highlight the chemical versatility of the sufentanil framework in the development of novel research tools and potential therapeutic leads. researchgate.net
Mechanistic Investigations in Preclinical Models
Studies of Physiological System Modulation in Animal Models
Sufentanil citrate's effects extend across multiple physiological systems. Preclinical research in animal models has been instrumental in elucidating these interactions, providing a foundational understanding of the compound's biological impact.
Central Nervous System Effects in Animal Models (e.g., EEG alterations)
In animal models, sufentanil citrate (B86180) demonstrates significant effects on the central nervous system (CNS). High doses are known to induce hypnotic states, which can be observed through alterations in electroencephalogram (EEG) patterns. e-lactancia.orgeuropa.eueuropa.eueuropa.eu Studies in Beagle dogs, for instance, have shown that sufentanil, similar to other opioids like morphine and fentanyl, increases the amplitude and decreases the frequency of the EEG. e-lactancia.org It also produces spindle-like bursts of biphasic waves. e-lactancia.org In the amygdala, sufentanil produced the shortest-lasting effects (18 minutes) compared to other opioids. e-lactancia.org Furthermore, research in patients undergoing craniotomy has indicated that sufentanil produces EEG patterns comparable to those of fentanyl. e-lactancia.org High doses of intravenously administered sufentanil have been associated with muscle rigidity, an effect likely mediated through actions on the substantia nigra and the striate nucleus. europa.eueuropa.eueuropa.eudrugbank.comprobes-drugs.org
Cardiovascular System Research in Animal Models (e.g., vasodilation, heart rate)
Preclinical investigations have revealed that this compound can influence the cardiovascular system. It is known to cause peripheral vasodilation, which may lead to a decrease in blood pressure. drugbank.comprobes-drugs.orgpfizermedicalinformation.comfda.gov In some instances, bradycardia (a slower than normal heart rate) has been observed. europa.eudrugbank.com The use of nitrous oxide in conjunction with high doses of sufentanil in animal models has been shown to potentially decrease mean arterial pressure, heart rate, and cardiac output. e-lactancia.orgrxlist.com Conversely, some studies suggest that low intravenous doses can cause mild bradycardia and slightly reduce systemic vascular resistance without a significant drop in blood pressure, an effect potentially linked to vagal (cholinergic) activity. europa.eu In porcine models of septic shock, which involves peripheral vasodilation, the condition was characterized by an increased cardiac output predominantly due to an elevated heart rate. frontiersin.org
Gastrointestinal Motility Research in Animal Models
This compound exerts notable effects on the gastrointestinal (GI) system in animal models. It leads to a reduction in GI motility, which is associated with an increased tone in the smooth muscle of the stomach's antrum and the duodenum. drugbank.compfizermedicalinformation.comrxlist.com This can delay the digestion of food in the small intestine due to decreased propulsive contractions. drugbank.compfizermedicalinformation.comrxlist.com In the colon, propulsive peristaltic waves are diminished, while muscle tone may increase to the point of causing spasms. drugbank.compfizermedicalinformation.comrxlist.com These actions can also lead to a reduction in biliary and pancreatic secretions and cause spasm of the sphincter of Oddi. drugbank.compfizermedicalinformation.comrxlist.com
Immune System Interactions in In Vitro and Animal Models
Research in both in vitro and animal models indicates that opioids, including sufentanil, can have a range of effects on the components of the immune system. pfizermedicalinformation.comfda.govhres.cadrugs.comrxlist.com The general consensus from these preclinical findings is that the effects of opioids on the immune system appear to be modestly immunosuppressive. pfizermedicalinformation.comfda.govdrugs.comrxlist.com The precise clinical significance of these observations is yet to be fully determined. pfizermedicalinformation.comfda.govdrugs.com
Cellular and Molecular Effects Beyond Receptor Binding
Beyond its well-established interaction with opioid receptors, this compound has been investigated for other cellular and molecular effects. These studies, primarily in in vitro settings, are beginning to uncover additional mechanisms of action.
Investigations into Cancer Cell Proliferation Inhibition in In Vitro Models (e.g., KYSE30 cells)
Recent in vitro research has explored the potential of this compound to influence cancer cell behavior. Studies using the human esophageal squamous carcinoma cell line, KYSE30, have shown that this compound can inhibit cell proliferation, invasion, and migration. nih.govnih.govresearcher.liferesearchgate.net When used in combination with dexmedetomidine (B676) hydrochloride, these inhibitory effects were significantly enhanced. nih.govnih.gov This combination treatment was also found to reduce lactate (B86563) production, ATP production, and glucose levels in KYSE30 cells. nih.gov Mechanistically, these effects appear to be mediated, at least in part, through the modulation of the JAK/STAT3/HIF-1α signaling pathway. nih.govnih.govresearchgate.net The addition of a JAK/STAT pathway activator counteracted the inhibitory effects of the combined treatment, further supporting the role of this pathway. nih.govnih.gov
Modulation of Intracellular Signaling Pathways in Cancer Research (e.g., JAK/STAT3/HIF-1α axis)
Preclinical research has investigated the effects of this compound, often in combination with other anesthetic agents, on key intracellular signaling pathways implicated in cancer progression. One area of focus has been the Janus kinase/signal transducer and activator of transcription 3/hypoxia-inducible factor-1α (JAK/STAT3/HIF-1α) axis, a critical pathway involved in tumor cell proliferation, survival, and metabolism.
A study on human esophageal squamous carcinoma KYSE30 cells explored the impact of a combination of dexmedetomidine hydrochloride and this compound. researchgate.netnih.gov The findings indicated that this combination inhibited the JAK/STAT signaling pathway. researchgate.net Western blot analysis revealed that the combined treatment could reduce the expression of proteins associated with the JAK/STAT pathway. researchgate.net The study further demonstrated that the inhibitory effects of the drug combination on cancer cell processes were counteracted when a JAK/STAT pathway activator was introduced, suggesting that the mechanism of action involves the modulation of this specific axis. researchgate.netnih.gov The JAK/STAT pathway is known to regulate glycolysis and has been linked to cancer progression. researchgate.net STAT3, a key component of this pathway, can promote the expression of HIF-1α, another crucial factor in tumor biology. frontiersin.org
Impact on Epithelial-Mesenchymal Transition (EMT) in Cellular Models)
The epithelial-mesenchymal transition (EMT) is a cellular program that is crucial for developmental processes and is also implicated in cancer metastasis. Research in cellular models has examined the influence of sufentanil on EMT.
In a study utilizing human esophageal squamous carcinoma KYSE30 cells, the combination of dexmedetomidine hydrochloride and this compound was shown to inhibit EMT. researchgate.net This was evidenced by a reduction in the expression of mesenchymal markers like N-cadherin and an increase in the epithelial marker E-cadherin. researchgate.net The treatment also suppressed the migration and invasion of the cancer cells, which are characteristic outcomes of EMT. researchgate.netnih.gov
Further research in ovarian cancer A2780 cells has shown that sufentanil may inhibit EMT by regulating the SMAD3/SNAIL signaling pathway. nih.gov In this model, sufentanil treatment led to decreased expression of N-cadherin, SMAD3, TGF-β, and SNAIL proteins, while increasing the expression of E-cadherin protein. nih.gov These findings suggest that sufentanil can influence the complex cellular processes of EMT, although the specific signaling pathways involved may vary between cancer types.
Table 1: Summary of this compound's Impact on Intracellular Signaling and EMT in Cancer Cells
| Research Area | Cell Line | Key Findings | Signaling Pathway | Citations |
|---|---|---|---|---|
| Intracellular Signaling | Esophageal Squamous Carcinoma (KYSE30) | Inhibited pathway activation; reduced expression of related proteins (in combination with Dexmedetomidine). | JAK/STAT3/HIF-1α | researchgate.netnih.govnih.gov |
| Epithelial-Mesenchymal Transition (EMT) | Esophageal Squamous Carcinoma (KYSE30) | Inhibited cell migration and invasion; modulated EMT marker proteins (in combination with Dexmedetomidine). | JAK/STAT3/HIF-1α | researchgate.netnih.gov |
| Epithelial-Mesenchymal Transition (EMT) | Ovarian Cancer (A2780) | Inhibited cell proliferation, migration, and invasion; promoted apoptosis; modulated EMT marker proteins. | SMAD3/SNAIL | nih.gov |
Developmental and Reproductive Toxicology Research in Animal Models
Developmental and reproductive toxicology studies for this compound have been conducted in animal models to assess its potential effects on embryofetal development and fertility. fda.govdrugbank.comfffenterprises.com
Embryolethality and Foetotoxicity Investigations in Rodents
Studies in rodents and rabbits have been performed to investigate the potential for embryolethality and fetotoxicity. In rabbits, intravenous administration of sufentanil during the period of organogenesis resulted in embryolethality, an effect noted in the presence of maternal toxicity. fda.govpfizer.comnih.gov
In rats, administration of sufentanil during late gestation and throughout lactation led to decreased pup survival and reduced pup weight at maternally toxic doses. fda.gov Another study in pregnant rats treated from gestation day 16 through lactation day 21 found decreased live fetuses in the high-dose group and decreased pup survival across all treatment groups, which also experienced maternal toxicity. fda.gov However, no teratogenic effects or malformations were observed in either rats or rabbits in these studies. fda.govfda.gov
Table 2: Summary of Embryolethality and Fetotoxicity Studies in Animal Models
| Species | Dosing Period | Key Findings | Citations |
|---|---|---|---|
| Rabbit | Organogenesis (Gestation Day 6-18) | Embryolethality and maternal toxicity observed. | fda.govfda.govpfizer.comnih.gov |
| Rat | Late Gestation & Lactation | Decreased pup survival and pup weight at maternally toxic doses. | fda.gov |
| Rat | Gestation Day 16 - Lactation Day 21 | Decreased live fetuses (high-dose) and pup survival (all doses) in the presence of maternal toxicity. | fda.gov |
Studies on Male and Female Fertility in Animal Models
The impact of sufentanil on male and female fertility has been evaluated in rats. fffenterprises.com In these studies, male and female rats were treated intravenously prior to and during mating. fda.govpfizermedicalinformation.com Lower pregnancy rates were observed following the treatment of males at certain dose levels, suggesting a potential for an adverse effect on male fertility. fda.govpfizermedicalinformation.com For females, increased resorption of fetuses and a reduction in litter size were noted at the high dose, which was likely a consequence of maternal toxicity. pfizermedicalinformation.comeuropa.eu Chronic use of opioids may lead to reduced fertility in both males and females, though it is not known if these effects are reversible. nih.gov
Genotoxicity and Carcinogenicity Research (e.g., Ames Assay, Long-term animal studies)
The genotoxic and carcinogenic potential of sufentanil has been evaluated through standard assays. Long-term animal studies to assess the carcinogenic potential of sufentanil have not been conducted. fda.govdrugbank.compfizer.com
For genotoxicity, sufentanil was tested in the in vitro bacterial reverse mutation assay (Ames assay) and was found to be not genotoxic. fda.govpfizer.compfizermedicalinformation.com It also tested negative in the in vivo rat bone marrow micronucleus assay, another test for mutagenic activity. fda.govpfizer.compfizermedicalinformation.com
Table 3: Summary of Genotoxicity and Carcinogenicity Findings
| Assay Type | Test System | Finding | Citations |
|---|---|---|---|
| Carcinogenicity | Long-term animal studies | Not conducted. | fda.govdrugbank.compfizer.com |
| Genotoxicity | In vitro bacterial reverse mutation assay (Ames test) | Not genotoxic. | fda.govpfizer.compfizermedicalinformation.com |
| Genotoxicity | In vivo rat bone marrow micronucleus assay | Not genotoxic. | fda.govpfizer.compfizermedicalinformation.com |
Future Directions and Unexplored Research Avenues for Sufentanil Citrate
Elucidation of Remaining Gaps in Receptor Pharmacology and Biased Signaling Mechanisms
Sufentanil citrate's primary mechanism of action is through the activation of the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). calonmedical.comcancer.gov Upon activation, MORs trigger G protein-mediated signaling pathways that produce analgesia, but they can also engage β-arrestin pathways, which are hypothesized to be involved in adverse effects like respiratory depression. nih.govmdpi.com The concept of "biased agonism" suggests that certain ligands may preferentially activate one pathway over the other, offering a potential route to safer analgesics. mdpi.comnih.gov
While related fentanyl analogues have been studied for biased signaling, the precise nature of sufentanil's signaling profile remains an area with significant knowledge gaps. Some research indicates that, unlike the β-arrestin-biased carfentanil, sufentanil does not display significant bias compared to the reference agonist DAMGO. researchgate.net This positions sufentanil, along with fentanyl and alfentanil, as a "balanced" agonist. nih.govresearchgate.net A critical future direction is to elucidate the structural and conformational dynamics of the sufentanil-MOR interaction that result in this balanced signaling profile. Understanding the specific molecular "microswitches" within the receptor that sufentanil engages could provide a rational framework for designing new analgesics with tailored signaling properties. nih.gov Key unanswered questions include identifying the specific receptor conformations stabilized by sufentanil and how these differ from those stabilized by biased agonists.
| Compound | Target Receptor | Signaling Profile | Research Finding |
| Sufentanil | µ-opioid receptor | No significant bias displayed | In a study comparing fentanyl analogues, sufentanil did not show a preference for G protein or β-arrestin pathways relative to the reference agonist DAMGO. researchgate.net |
| Fentanyl | µ-opioid receptor | Balanced agonist | Generally considered a balanced agonist, activating both G protein and β-arrestin pathways. nih.govresearchgate.net |
| Carfentanil | µ-opioid receptor | β-arrestin-biased | Demonstrated a clear bias towards the β-arrestin signaling pathway in comparative studies. researchgate.net |
| TRV130 (Oliceridine) | µ-opioid receptor | G protein-biased | Developed as a G protein-biased agonist to provide analgesia with a potentially reduced side-effect profile. nih.govfrontiersin.org |
Further Exploration of Non-Opioid Receptor Interactions
While sufentanil's identity is defined by its potent activity at the µ-opioid receptor, emerging evidence suggests its pharmacological footprint may extend to other molecular targets. A significant and underexplored area of research is its interaction with non-opioid receptors, particularly voltage-gated sodium channels.
| Compound | Non-Opioid Target | IC50 (Half-Maximum Inhibitory Concentration) | Finding |
| Sufentanil | Voltage-gated sodium channels | 49 +/- 4 µM | Reversibly suppresses sodium inward currents at high concentrations. researchgate.net |
| Fentanyl | Voltage-gated sodium channels | 141 +/- 6 µM | Blocks sodium channels, but with lower potency than sufentanil. researchgate.net |
| Tramadol | Voltage-gated sodium channels | 103 +/- 8 µM | Exhibits sodium channel blocking activity. researchgate.net |
| Morphine | Voltage-gated sodium channels | No effect observed | Does not produce a similar sodium channel blocking effect. researchgate.net |
Development of Novel Research Tools and Ligands
Advancing the understanding of this compound's mechanisms requires the development of more sophisticated research tools. Currently, much of the insight into its action is derived from broader studies of opioids. Future research would benefit from the creation of sufentanil-specific probes and ligands. This includes:
High-affinity radioligands for more precise receptor binding and autoradiography studies.
Fluorescently tagged sufentanil analogues to visualize receptor trafficking, internalization, and distribution in living cells and tissues using advanced microscopy techniques.
Photoaffinity labels based on the sufentanil scaffold to irreversibly bind to and identify the specific amino acid residues involved in its interaction with the µ-opioid receptor.
Furthermore, the development of novel ligands inspired by sufentanil's structure could explore new therapeutic concepts. For instance, immunotherapeutics, such as vaccines that generate antibodies capable of sequestering fentanyl and its analogues, represent a novel strategy. Preclinical studies have shown that a lead vaccine candidate (F1-CRM) was effective in reducing the pharmacological effects of sufentanil in rats, suggesting a potential avenue for mitigating opioid-related effects. acs.orgrti.orgresearchgate.net
Advanced Preclinical Modeling for Mechanistic Insights
To gain deeper mechanistic insights, future sufentanil research must move beyond conventional animal models and embrace more advanced preclinical systems. While traditional rodent models are invaluable for studying systemic effects like analgesia and respiratory depression, they have limitations in dissecting complex human-relevant cellular and circuit-level mechanisms. acs.orgresearchgate.net
Future avenues should include:
Humanized Models: Genetically engineered rodents expressing human µ-opioid receptors could provide more accurate data on receptor pharmacology and downstream signaling relevant to human physiology.
Brain Organoids: Three-dimensional cerebral organoids derived from human induced pluripotent stem cells offer a powerful in vitro platform to study the effects of sufentanil on human neuronal development, synaptic plasticity, and network activity in a controlled environment.
Advanced Imaging Techniques: The use of techniques like two-photon microscopy in live animals could allow for real-time visualization of how sufentanil modulates neural circuits and cellular signaling with unprecedented resolution.
Image-Guided Delivery Models: Inspired by advancements in other fields, preclinical models using precise, image-guided administration of sufentanil to specific brain nuclei or peripheral tissues could help isolate its region-specific effects. nih.gov
Investigating Unconventional Biological Activities (e.g., anti-cancer mechanisms)
A compelling and relatively unexplored research avenue is the potential for sufentanil to exert biological activities beyond its role in anesthesia and analgesia. Recent studies have uncovered a surprising anti-tumor effect in certain types of cancer.
In vitro and in vivo studies have shown that sufentanil can inhibit the proliferation, invasion, and metastasis of esophageal cancer cells. nih.govwindows.net The proposed mechanism involves the suppression of key signaling pathways critical for tumor progression, specifically the NF-κB and Snail pathways. nih.govwindows.net Further research has indicated that sufentanil may also disrupt the oncogenicity of non-small cell lung cancer (NSCLC) cells by modulating the miR-186-5p/HMGB1/β-catenin signaling axis. researchgate.net These preliminary findings are significant and warrant extensive further investigation. Future research should aim to confirm these effects across a broader range of cancer types, fully elucidate the molecular pathways involved, and determine whether these actions are mediated by opioid receptors or through off-target effects.
| Cancer Type | Observed Effect of Sufentanil | Investigated Mechanism |
| Esophageal Cancer | Inhibition of cell proliferation, invasion, and migration. nih.govwindows.net | Inhibition of NF-κB and Snail signaling pathways. nih.govwindows.net |
| Non-Small Cell Lung Cancer (NSCLC) | Restriction of cell proliferation, migration, and invasion; promotion of apoptosis. researchgate.net | Upregulation of miR-186-5p, which targets HMGB1 and restrains the Wnt/β-catenin pathway. researchgate.net |
Integration of Omics Technologies in Sufentanil Citrate (B86180) Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to comprehensively map the biological effects of this compound. nih.govnashbio.com These high-throughput methods can provide a systems-level understanding of its mechanism of action and identify novel biomarkers and pathways.
Future research integrating omics could include:
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) or in cancer cells following sufentanil exposure could reveal the full spectrum of genes and pathways it modulates. nih.gov
Proteomics: Using mass spectrometry to identify global changes in protein expression and post-translational modifications would provide direct insight into the cellular machinery affected by the drug.
Metabolomics: Assessing alterations in the profiles of endogenous metabolites could uncover novel metabolic pathways influenced by sufentanil and provide biomarkers of its physiological or pathological effects.
Pharmacogenomics: Large-scale genome-wide association studies (GWAS) could help identify genetic variants that influence an individual's response to sufentanil, paving the way for personalized analgesic therapy. rti.org
By integrating these multi-omics datasets, researchers can construct detailed molecular maps of sufentanil's action, moving beyond a single-receptor focus to a holistic view of its impact on cellular and organismal biology. crownbio.com
Q & A
Basic Research Questions
Q. What are the critical factors influencing Sufentanil citrate’s chemical stability in infusion solutions?
- Methodological Answer : Stability is influenced by pH, temperature, container material (e.g., polypropylene vs. glass), and interactions with adjuvants like bupivacaine or glucose. For example, studies show this compound remains stable in 0.9% NaCl at 4°C for 30 days in polypropylene syringes, but adsorption losses occur in epidural catheters due to material interactions . Experimental protocols should include HPLC or LC-UV quantification under controlled conditions, with regular sampling intervals to monitor degradation .
Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, achieving precision limits of ±2% for concentration measurements. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity for pharmacokinetic studies. Researchers must validate methods using International Council for Harmonisation (ICH) guidelines, including parameters like linearity (e.g., 0.1–10 µg/mL), recovery rates (>95%), and inter-day variability (<5%) .
Q. How should researchers design experiments to assess this compound’s compatibility with co-administered drugs?
- Methodological Answer : Use in vitro simulations of Y-site administration under physiological conditions (e.g., 37°C, pH 7.4). Test combinations with common ICU drugs (e.g., propofol, vancomycin) for visual incompatibility (turbidity, precipitation) and chemical stability via spectrophotometry. For example, Sufentanil shows compatibility with ropivacaine but incompatibility with amphotericin B due to pH-driven aggregation .
Advanced Research Questions
Q. What mechanisms underlie this compound’s adsorption losses in epidural delivery systems?
- Methodological Answer : Adsorption is attributed to hydrophobic interactions with polyvinyl chloride (PVC) tubing or nylon filters. To mitigate losses, pre-flush systems with albumin-containing solutions or use non-adsorptive materials like polyurethane. Quantify adsorption via mass balance studies, comparing pre- and post-infusion concentrations using validated LC-UV protocols .
Q. How can conflicting stability data for this compound in literature be resolved?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., temperature fluctuations, container material). Researchers should replicate studies using standardized protocols (e.g., USP <797> guidelines) and report detailed metadata (e.g., lot numbers, storage duration). For instance, Sufentanil’s stability in glucose solutions varies by >10% across studies due to differences in pH calibration .
Q. What advanced pharmacokinetic models are suitable for optimizing this compound dosing in heterogeneous patient populations?
- Methodological Answer : Population pharmacokinetic (PopPK) models incorporating covariates like age, renal function, and CYP3A4 genotype can predict inter-individual variability. Use nonlinear mixed-effects modeling (NONMEM) with Bayesian estimation to analyze sparse data from clinical trials. For example, clearance rates vary by 30% in elderly patients, necessitating adjusted dosing regimens .
Data Analysis & Contradiction Management
Q. How should researchers analyze this compound’s stability data when conflicting results exist across studies?
- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to identify confounding variables. For instance, Sufentanil’s degradation half-life in PVC containers ranges from 12–48 hours due to differences in temperature (4°C vs. 25°C). Apply multivariate regression to isolate factors like pH or adjuvant concentration as primary degradation drivers .
Q. What statistical approaches are recommended for comparing this compound’s efficacy across experimental models?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., pain scores in rodent vs. primate models). For time-series data (e.g., plasma concentration curves), apply mixed-effects models to account for repeated measures. Report effect sizes with 95% confidence intervals to highlight clinical relevance .
Tables: Key Stability Parameters for this compound
Guidelines for Experimental Replicability
- Material Documentation : Specify container type (e.g., "polypropylene syringe, Brand X"), storage temperature, and pH calibration method .
- Data Reporting : Include raw chromatograms, stability curves, and statistical code in supplementary materials to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
